molecular formula C28H32N2O3S B2681337 N-{4-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide CAS No. 690644-00-9

N-{4-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide

Cat. No.: B2681337
CAS No.: 690644-00-9
M. Wt: 476.64
InChI Key: UNGIWEBNURVRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring, a benzyl group, and a benzenesulfonamide moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The benzyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the benzenesulfonamide moiety via sulfonation. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated reagents or organometallic compounds under controlled temperature and pressure.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-{4-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction cascades and metabolic processes, which are crucial for understanding its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide shares structural similarities with other piperidine derivatives and benzenesulfonamide compounds.
  • Examples include N-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide and N-{4-[(4-phenyl-1-piperidinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide.

Uniqueness

  • The unique combination of the piperidine ring, benzyl group, and benzenesulfonamide moiety in this compound provides distinct chemical and biological properties.
  • Its specific interactions with molecular targets and pathways set it apart from other similar compounds, making it a valuable subject for further research.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[[4-(4-benzylpiperidine-1-carbonyl)phenyl]methyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O3S/c1-21-8-9-22(2)27(18-21)34(32,33)29-20-25-10-12-26(13-11-25)28(31)30-16-14-24(15-17-30)19-23-6-4-3-5-7-23/h3-13,18,24,29H,14-17,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGIWEBNURVRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.